

# "synthesis and purification of N,N'-Dimethyl-1,3-propanediamine"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N,N'-Dimethyl-1,3-propanediamine*

Cat. No.: B093990

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Purification of **N,N'-Dimethyl-1,3-propanediamine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of **N,N'-Dimethyl-1,3-propanediamine** (NNDMPD), a key diamine intermediate in the pharmaceutical, agrochemical, and materials science sectors. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for researchers, scientists, and professionals in drug development.

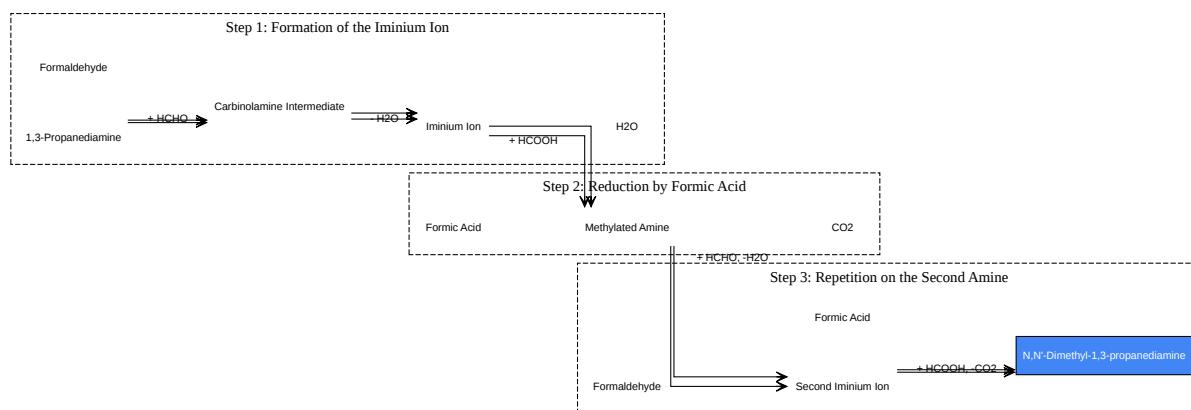
## Introduction to **N,N'-Dimethyl-1,3-propanediamine (NNDMPD)**

**N,N'-Dimethyl-1,3-propanediamine** (CAS No. 111-33-1) is a symmetrically substituted diamine with the chemical formula C5H14N2.<sup>[1][2]</sup> It is a colorless to light yellow liquid with a characteristic amine odor.<sup>[3]</sup> Its utility as a chemical building block stems from the presence of two secondary amine functional groups, which can participate in a variety of chemical transformations. NNDMPD is employed as a pharmaceutical intermediate, a crosslinking reagent, and a raw material in the synthesis of agrochemicals and dyes.<sup>[4][5][6]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of NNDMPD is presented in the table below. These parameters are critical for its handling, purification, and analytical characterization.

| Property                              | Value               | Reference(s) |
|---------------------------------------|---------------------|--------------|
| Molecular Formula                     | C5H14N2             | [1][2]       |
| Molecular Weight                      | 102.18 g/mol        | [1][3]       |
| CAS Number                            | 111-33-1            | [1]          |
| Boiling Point                         | 145 °C              | [1][5][7]    |
| Melting Point                         | -78.72 °C           | [1]          |
| Density                               | 0.817 g/mL at 25 °C | [1][5][7]    |
| Refractive Index (n <sub>20/D</sub> ) | 1.438               | [5]          |
| Flash Point                           | 20 °C (closed cup)  | [1][8]       |
| Solubility                            | Miscible in water   | [3][5]       |


## Synthesis Methodologies

The synthesis of NNDMPD can be achieved through several routes, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, available starting materials, and purity requirements.

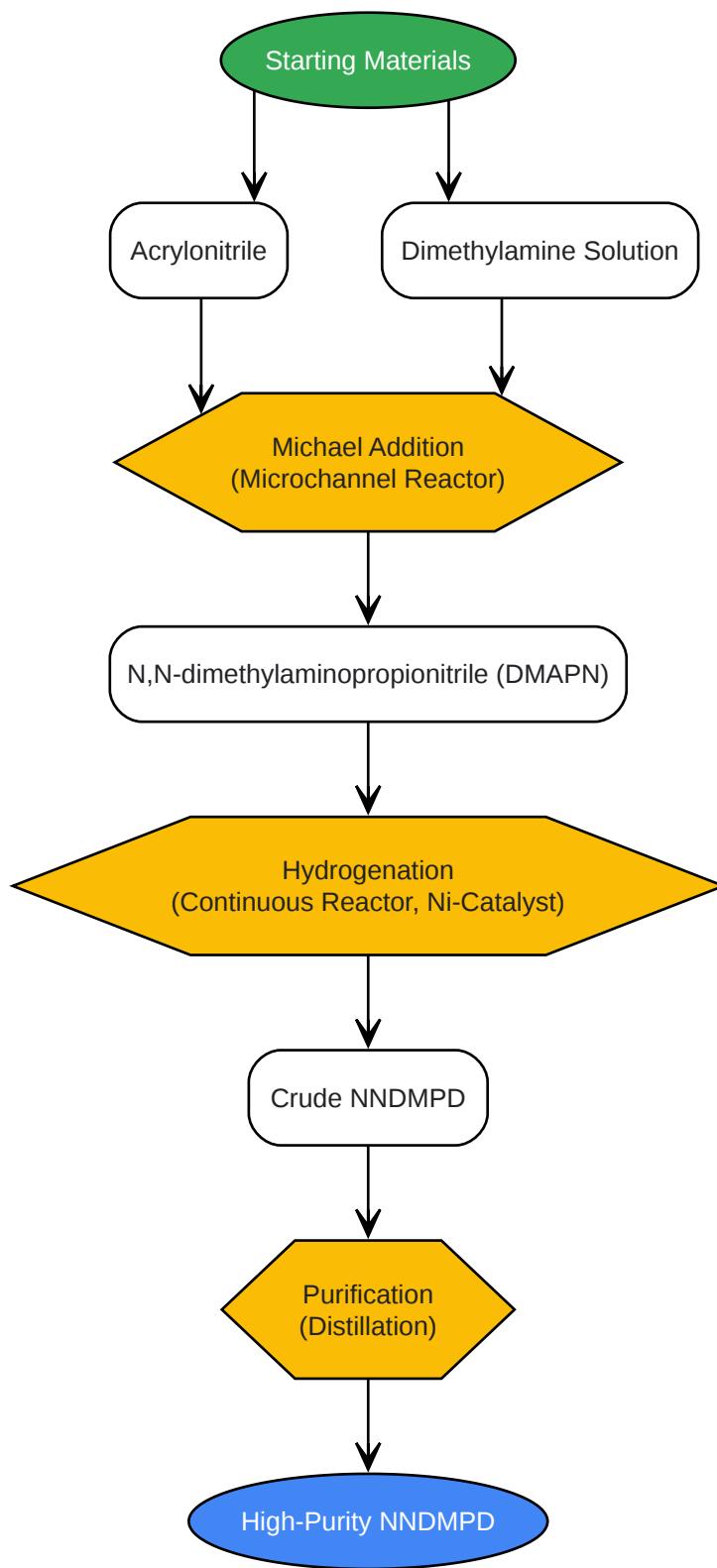
### Eschweiler-Clarke Reaction: A Classic Approach to Amine Methylation

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[9][10] This reaction utilizes an excess of formaldehyde as the methyl source and formic acid as the reducing agent.[11] The reaction proceeds via reductive amination, where the amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid.[12] A key advantage of this method is that it avoids the over-alkylation to form quaternary ammonium salts, which can be a significant side reaction with other alkylating agents like methyl iodide.[11][13]

The reaction mechanism for the synthesis of NNDMPD from 1,3-propanediamine is depicted below:



[Click to download full resolution via product page](#)


Caption: Mechanism of the Eschweiler-Clarke reaction for NNDMPD synthesis.

## Industrial Synthesis via Michael Addition and Hydrogenation

On an industrial scale, NNDMPD is commonly produced via a two-step process starting from acrylonitrile and dimethylamine.[\[14\]](#)[\[15\]](#)

- Michael Addition: Acrylonitrile undergoes a Michael addition with dimethylamine to yield N,N-dimethylaminopropionitrile (DMAPN). This reaction is typically carried out in a continuous process using a microchannel reactor to ensure high efficiency and conversion rates.[14]
- Hydrogenation: The resulting DMAPN is then hydrogenated to NNDMPD. This step is often performed in a continuous hydrogenation reactor using a nickel-based catalyst, such as Raney-Ni, under elevated temperature and pressure.[14][15][16]

The overall workflow for this industrial process is illustrated below:

[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow for NNDMPD.

## Experimental Protocols

### Laboratory Synthesis of NNDMPD via Eschweiler-Clarke Reaction

This protocol describes a representative laboratory-scale synthesis.

#### Materials:

- 1,3-Propanediamine
- Formaldehyde (37% aqueous solution)
- Formic acid (98-100%)
- Sodium hydroxide (pellets)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Distillation apparatus

#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-propanediamine (1.0 mol).
- With stirring, slowly add formic acid (2.5 mol) to the flask. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
- After the addition of formic acid is complete, slowly add formaldehyde solution (2.2 mol).

- Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.
- After cooling to room temperature, carefully make the solution basic (pH > 12) by the slow addition of sodium hydroxide pellets. This step should be performed in an ice bath to control the exotherm.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation to yield the crude NNDMPD.

## Purification by Fractional Distillation

The crude NNDMPD obtained from the synthesis is purified by fractional distillation under atmospheric pressure.

### Procedure:

- Set up a fractional distillation apparatus with a Vigreux column.
- Charge the distillation flask with the crude NNDMPD.
- Heat the flask gently.
- Discard any initial low-boiling fractions.
- Collect the fraction boiling at approximately 145 °C. This is the purified NNDMPD.
- Monitor the purity of the collected fractions using gas chromatography or NMR spectroscopy.

## Analytical Characterization

The identity and purity of the synthesized NNDMPD should be confirmed by standard analytical techniques.

- <sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the protons on the methyl groups, the methylene groups adjacent to the nitrogen atoms, and the central methylene group.[3]
- <sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.
- IR Spectroscopy: Characteristic absorptions for N-H stretching (if any primary amine is present as an impurity), C-H stretching, N-H bending, and C-N stretching are expected.[3]
- Mass Spectrometry: Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[3]

## Safety and Handling

**N,N'-Dimethyl-1,3-propanediamine** is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is a flammable liquid and vapor.[7][17] It is harmful if swallowed and toxic in contact with skin.[17] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][17]
- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Keep away from heat, sparks, and open flames.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.[18] If swallowed, do not induce vomiting and seek immediate medical attention.[7]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N'-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 5. N,N'-Dimethyl-1,3-propanediamine | 111-33-1 [chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N,N'-二甲基-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
- 14. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 15. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 16. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 17. tcichemicals.com [tcichemicals.com]
- 18. echemi.com [echemi.com]
- To cite this document: BenchChem. ["synthesis and purification of N,N'-Dimethyl-1,3-propanediamine"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093990#synthesis-and-purification-of-n-n-dimethyl-1-3-propanediamine>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)